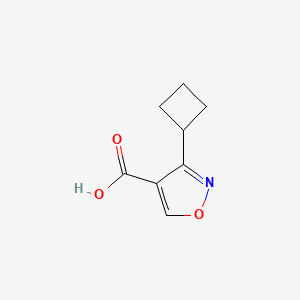
Benzamide,n-(4-chloro-2-pyridinyl)-4-fluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide,n-(4-chloro-2-pyridinyl)-4-fluoro- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. This compound is a member of the benzamide family and has unique properties that make it a promising candidate for further research.
Mechanism of Action
The mechanism of action of Benzamide,n-(4-chloro-2-pyridinyl)-4-fluoro- is not fully understood, but it is believed to involve the binding of the compound to the active site of the target enzyme, leading to inhibition of its activity. The exact binding mode and the interactions involved in this process are currently under investigation.
Biochemical and Physiological Effects:
Benzamide,n-(4-chloro-2-pyridinyl)-4-fluoro- has been shown to have several biochemical and physiological effects. Inhibition of HDACs and PARPs has been linked to the induction of cell cycle arrest, apoptosis, and DNA damage response. Additionally, this compound has been shown to have anti-inflammatory and neuroprotective effects, which may have implications in the treatment of several diseases.
Advantages and Limitations for Lab Experiments
Benzamide,n-(4-chloro-2-pyridinyl)-4-fluoro- has several advantages and limitations for lab experiments. One of the main advantages is its potent inhibitory activity against HDACs and PARPs, which makes it a valuable tool for studying the role of these enzymes in various physiological and pathological processes. However, this compound may have off-target effects, and its selectivity for specific enzymes needs to be carefully evaluated. Additionally, the synthesis of this compound can be challenging, and its stability and solubility may limit its use in certain assays.
Future Directions
There are several future directions for the research on Benzamide,n-(4-chloro-2-pyridinyl)-4-fluoro-. One of the main areas of interest is the development of more potent and selective inhibitors of HDACs and PARPs based on the structure of this compound. Additionally, the role of this compound in the regulation of gene expression and epigenetic modifications needs to be further investigated. Finally, the potential applications of this compound in the treatment of various diseases, including cancer and neurodegenerative disorders, need to be explored in more detail.
Conclusion:
Benzamide,n-(4-chloro-2-pyridinyl)-4-fluoro- is a promising compound with potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. Its potent inhibitory activity against HDACs and PARPs makes it a valuable tool for studying the role of these enzymes in various physiological and pathological processes. However, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Synthesis Methods
Benzamide,n-(4-chloro-2-pyridinyl)-4-fluoro- can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4-chloro-2-pyridinecarboxylic acid with 4-fluoroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). This reaction leads to the formation of the desired product, which can be purified using standard methods such as column chromatography.
Scientific Research Applications
Benzamide,n-(4-chloro-2-pyridinyl)-4-fluoro- has been extensively studied for its potential applications in medicinal chemistry and drug discovery. This compound has been shown to have potent inhibitory activity against several enzymes, including histone deacetylases (HDACs) and poly(ADP-ribose) polymerases (PARPs), which are involved in various physiological and pathological processes. Inhibition of these enzymes has been linked to the treatment of several diseases, including cancer, neurodegenerative disorders, and inflammation.
properties
IUPAC Name |
N-(4-chloropyridin-2-yl)-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFN2O/c13-9-5-6-15-11(7-9)16-12(17)8-1-3-10(14)4-2-8/h1-7H,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYOBVWAHKNPSTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC=CC(=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzamide,n-(4-chloro-2-pyridinyl)-4-fluoro- | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-nitro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2453027.png)
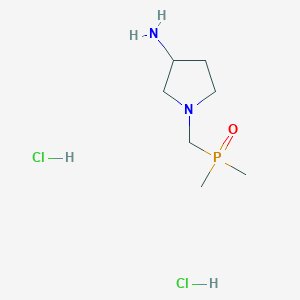
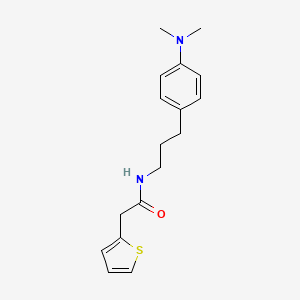
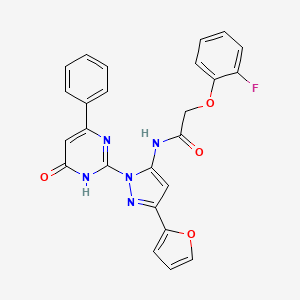
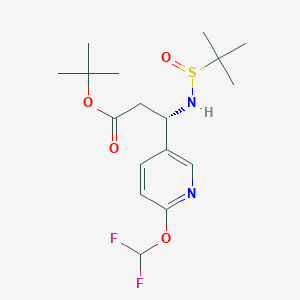
![1-[6-(2,4-dioxo-1H-quinazolin-3-yl)hexanoyl]piperidine-4-carboxamide](/img/structure/B2453038.png)
![N-(3-methoxyphenyl)-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2453039.png)
![2-[5-(4-chlorophenyl)-2H-1,2,3,4-tetrazol-2-yl]-N-(1-cyanocyclohexyl)propanamide](/img/structure/B2453040.png)





